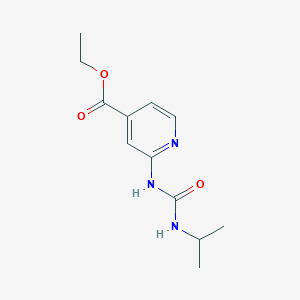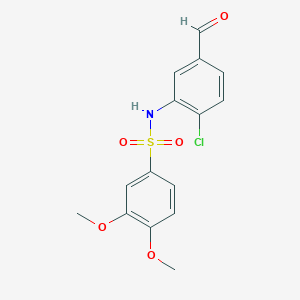![molecular formula C12H10ClN5O B8296242 6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8296242.png)
6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine
Vue d'ensemble
Description
6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core fused with an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl.
Introduction of the Chlorine Atom: Chlorination of the pyrido[3,2-d]pyrimidine core can be performed using reagents such as phosphorus oxychloride (POCl3) under reflux conditions.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving 3,5-dimethylisoxazole precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to maintain high temperatures and efficient mixing, as well as employing automated systems for precise reagent addition and reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrido[3,2-d]pyrimidine core can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the isoxazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the isoxazole ring.
Applications De Recherche Scientifique
6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studying various biological pathways and molecular targets, such as kinases and receptors.
Chemical Biology: It is employed in chemical biology for probing cellular processes and identifying new therapeutic targets.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyrido[2,3-d]pyrimidine core but lacks the isoxazole ring.
6-Bromopyrido[2,3-d]pyrimidin-4-yl derivatives: These compounds have a bromine atom instead of chlorine and may exhibit different reactivity and biological activity.
Uniqueness
6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine is unique due to the presence of both the pyrido[3,2-d]pyrimidine core and the isoxazole ring, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H10ClN5O |
|---|---|
Poids moléculaire |
275.69 g/mol |
Nom IUPAC |
N-(6-chloropyrido[3,2-d]pyrimidin-4-yl)-3,5-dimethyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C12H10ClN5O/c1-6-10(7(2)19-18-6)17-12-11-8(14-5-15-12)3-4-9(13)16-11/h3-5H,1-2H3,(H,14,15,17) |
Clé InChI |
ONAGNMGNQSPUKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)NC2=NC=NC3=C2N=C(C=C3)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
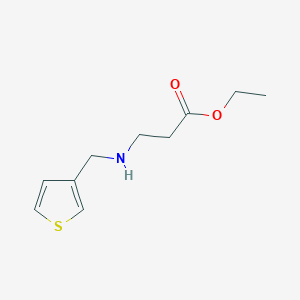
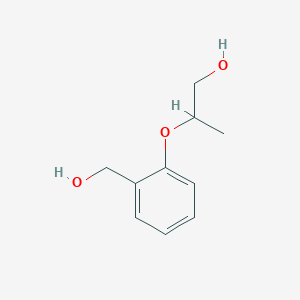

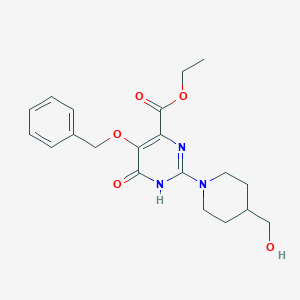
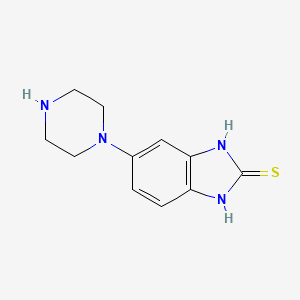
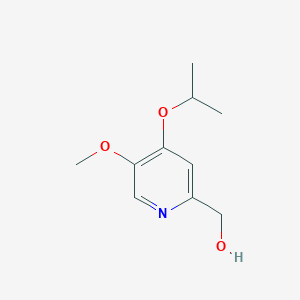
![3-(5-Piperidin-2-yl-[1,2,4]oxadiazol-3-yl)-benzonitrile](/img/structure/B8296209.png)
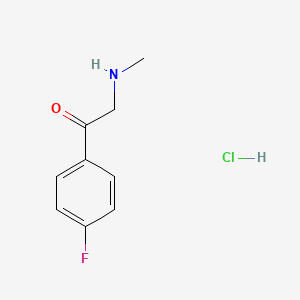
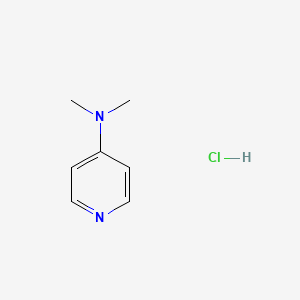
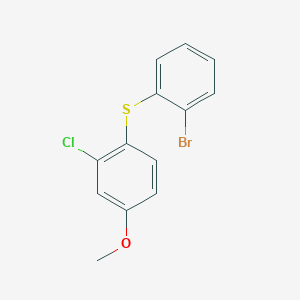
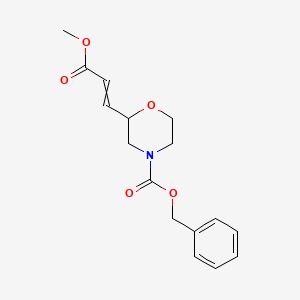
![7,7-Dimethyl-6,7-dihydro-5H-benzo[b]thiophen-4-one](/img/structure/B8296271.png)
